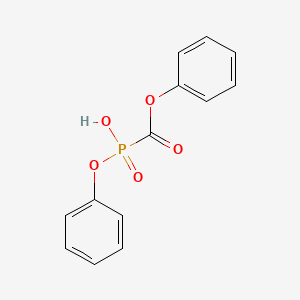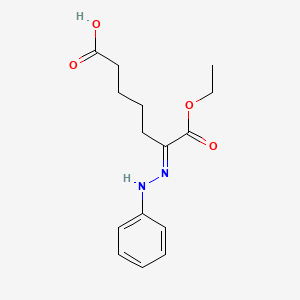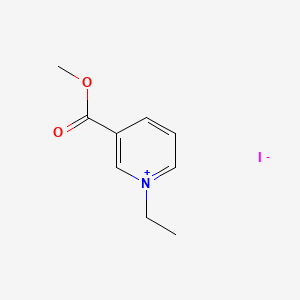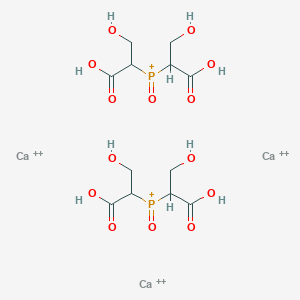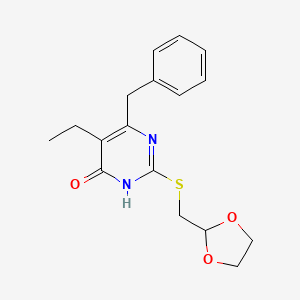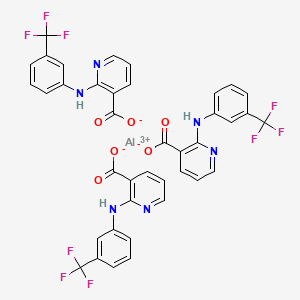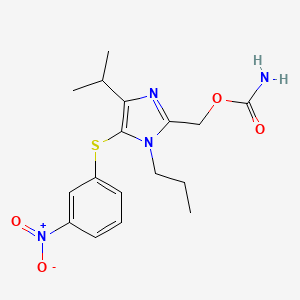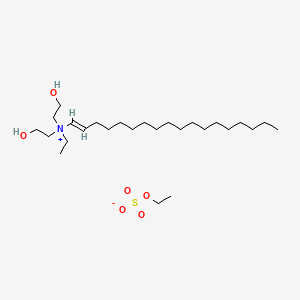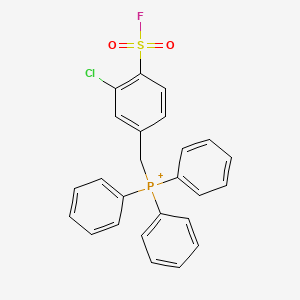
2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a sulfonyl fluoride group, a triphenylphosphoranyl group, and a chlorinated benzene ring, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chlorobenzenesulfonyl chloride with triphenylphosphine in the presence of a base, followed by the introduction of a fluoride source to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the phosphorus and sulfur atoms.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines), and catalysts (e.g., palladium complexes). Reaction conditions often involve specific solvents, temperatures, and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonyl fluorides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonyl fluoride groups.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride involves its ability to interact with various molecular targets through its reactive functional groups. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The triphenylphosphoranyl group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-fluorotoluene: This compound shares the chlorinated benzene ring but lacks the sulfonyl fluoride and triphenylphosphoranyl groups.
4-(Trifluoromethoxy)benzenesulfonyl chloride: Similar in having a sulfonyl chloride group but differs in the presence of a trifluoromethoxy group instead of the triphenylphosphoranyl group.
Uniqueness
2-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of both sulfonyl fluoride and triphenylphosphoranyl groups allows for a wide range of chemical transformations and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
31362-36-4 |
|---|---|
Fórmula molecular |
C25H20ClFO2PS+ |
Peso molecular |
469.9 g/mol |
Nombre IUPAC |
(3-chloro-4-fluorosulfonylphenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C25H20ClFO2PS/c26-24-18-20(16-17-25(24)31(27,28)29)19-30(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-18H,19H2/q+1 |
Clave InChI |
XQRHWMWAWOOUQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CC(=C(C=C2)S(=O)(=O)F)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


